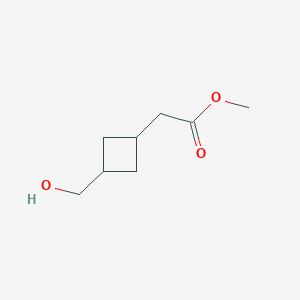

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate

Description

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate is an organic compound with the molecular formula C8H14O3. It is a cyclobutyl derivative, characterized by the presence of a hydroxymethyl group attached to the cyclobutane ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name |

methyl 2-[3-(hydroxymethyl)cyclobutyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)4-6-2-7(3-6)5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNZBUFQDZJNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate typically involves the esterification of 2-(3-(hydroxymethyl)cyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(3-(hydroxymethyl)cyclobutyl)acetic acid+methanolacid catalystMethyl 2-(3-(hydroxymethyl)cyclobutyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 2-(3-(carboxymethyl)cyclobutyl)acetic acid.

Reduction: 2-(3-(hydroxymethyl)cyclobutyl)ethanol.

Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Agents Development

One of the most significant applications of methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate is as an intermediate in the synthesis of antiviral agents. The compound can be converted into optically active cyclobutanols, which serve as precursors for nucleoside analogs effective against viruses such as HIV. Notably, research has indicated that cyclobutyl nucleosides can fit into the active site of reverse transcriptase mutants associated with drug resistance, thereby potentially overcoming challenges posed by resistant strains of HIV .

2. Structural Modifications for Enhanced Activity

The structural characteristics of this compound allow for modifications that can enhance the efficacy and stability of nucleoside analogs. For instance, derivatives lacking the 2'-hydroxymethyl group but retaining the 3'-hydroxymethyl group have been synthesized to improve compatibility with sterically hindered active sites in viral enzymes .

Organic Synthesis Applications

1. Synthesis of Cyclobutyl Nucleosides

The compound is utilized in the synthesis of novel cyclobutyl nucleosides, which are being researched for their potential therapeutic effects against HIV and other viral infections. The rigid structure of the cyclobutyl ring is hypothesized to provide advantages in fitting into the active sites of various enzymes involved in viral replication, thus enhancing their inhibitory effects .

2. Macrocyclic Compound Formation

This compound can also serve as a building block in creating macrocyclic compounds through various synthetic pathways. These macrocycles often exhibit unique biological activities and are explored for their potential as drug candidates targeting difficult-to-drug biological targets .

Data Tables

Case Studies

Case Study 1: Anti-HIV Activity of Cyclobutyl Nucleosides

A study focused on synthesizing 2'-substituted cyclobutyl nucleosides demonstrated that these compounds could effectively inhibit HIV replication. The research highlighted how modifications to the traditional nucleoside structure could lead to improved binding affinity and resistance management against common mutations found in HIV reverse transcriptase .

Case Study 2: Macrocyclic Natural Product Derivatives

Research involving the use of this compound as a precursor for macrocyclic compounds showed promising results in drug discovery. The synthesized macrocycles exhibited unique interactions with biological targets, suggesting a pathway for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-(hydroxymethyl)cyclopropyl)acetate

- Methyl 2-(3-(hydroxymethyl)cyclopentyl)acetate

- Methyl 2-(3-(hydroxymethyl)cyclohexyl)acetate

Uniqueness

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutane ring can influence its reactivity and interactions with other molecules, making it a valuable compound for studying ring strain effects in organic chemistry.

Biological Activity

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate (CAS Number: 1114554-24-3) is an organic compound characterized by a cyclobutane ring with a hydroxymethyl group and an ester functional group. The compound's unique structure positions it as a subject of interest in various fields, including organic chemistry, medicinal chemistry, and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.19 g/mol

- Structure : The compound features a cyclobutane ring that contributes to its unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The hydroxymethyl group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity and Applications

Study 1: Neurotrophin Mimetics

A recent study synthesized several derivatives similar to this compound to explore their ability to activate Trk receptors selectively. Some derivatives showed promising effects in protecting neuronal cells from serum deprivation-induced cell death, indicating that compounds with similar structures could have significant neuroprotective roles .

Study 2: Synthesis and Biological Evaluation

In another investigation, researchers focused on the synthesis of cyclobutyl derivatives and their biological evaluations. While specific data on this compound was not highlighted, the findings support the notion that cyclobutane-containing compounds may exhibit unique biological activities due to their structural characteristics .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key properties and activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Cyclobutane | Potential neuroprotective effects |

| Methyl 2-(3-(hydroxymethyl)cyclopropyl)acetate | Cyclopropane | Moderate enzyme interaction |

| Methyl 2-(3-(hydroxymethyl)cyclopentyl)acetate | Cyclopentane | Limited biological data |

| Methyl 2-(3-(hydroxymethyl)cyclohexyl)acetate | Cyclohexane | Known anti-inflammatory properties |

Q & A

Basic: What are the established synthetic pathways for Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate?

Answer:

Synthesis typically involves esterification of cyclobutyl precursors. Key steps include:

- Cyclobutane Functionalization : Introducing hydroxymethyl groups via epoxide ring-opening or allylic oxidation of cyclobutane derivatives under controlled conditions .

- Esterification : Reacting the cyclobutyl intermediate with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ester bond. Acid catalysts may optimize yields .

- Protection/Deprotection : Hydroxymethyl groups may require protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

- NMR Spectroscopy : H and C NMR are critical for identifying cyclobutyl ring protons (e.g., characteristic splitting patterns due to ring strain) and ester carbonyl signals (~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

- IR Spectroscopy : Hydroxyl (~3200–3600 cm) and ester carbonyl (~1740 cm) stretches validate functional groups .

Advanced: How does the cyclobutyl ring’s strain influence reactivity in nucleophilic substitutions?

Answer:

The cyclobutyl ring’s inherent angle strain increases reactivity:

- Steric Effects : Substituents on the cyclobutyl ring (e.g., hydroxymethyl) create steric hindrance, directing nucleophilic attacks to less hindered positions .

- Ring-Opening Reactions : Under acidic/basic conditions, strain relief can lead to ring-opening, forming acyclic intermediates. For example, dimerization via [2+2] cycloaddition has been observed in strained cyclobutane derivatives .

- Computational Modeling : Density Functional Theory (DFT) can predict reactive sites by analyzing electron density and bond angles .

Advanced: How can researchers resolve contradictions in reported biological activities of similar cyclobutyl derivatives?

Answer:

- Controlled Comparative Studies : Systematically vary substituents (e.g., hydroxy vs. methoxy groups) to isolate structure-activity relationships. For example, para-substituted analogs may show higher receptor affinity than ortho-substituted ones .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target receptors under standardized conditions .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., Ethyl 2-[(3-hydroxybenzoyl)amino]acetate) to identify trends in hydrophobicity/H-bonding effects .

Methodological: What strategies optimize reaction yields for this compound?

Answer:

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HSO, ZnCl) to enhance esterification efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclobutyl intermediate solubility, while toluene minimizes side reactions .

- Flow Reactors : Continuous-flow systems enhance mixing and heat transfer, particularly for exothermic steps like esterification .

Advanced: What computational approaches model the cyclobutyl moiety’s conformational dynamics?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ring puckering and substituent rotation to predict stable conformers .

- DFT Calculations : Analyze transition states for ring-opening or dimerization pathways, leveraging software like Gaussian or ORCA .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to identify binding poses influenced by cyclobutyl rigidity .

Data Analysis: How do substituent positions on the phenyl ring affect bioactivity in related compounds?

Answer:

- Meta vs. Para Substitution : Meta-hydroxyl groups (e.g., in Ethyl 2-[(3-hydroxybenzoyl)amino]acetate) enhance hydrogen bonding with enzymes compared to para-substituted analogs .

- Electron-Withdrawing Groups : Nitro or cyano groups at specific positions increase electrophilicity, altering metabolic stability .

- Quantitative Structure-Activity Relationship (QSAR) : Use regression models to correlate substituent electronic parameters (Hammett σ) with IC values .

Experimental Design: How to assess the compound’s metabolic stability in preclinical studies?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify major metabolites (e.g., ester hydrolysis products) .

- Isotope Labeling : Incorporate C at the ester group to track metabolic pathways .

- CYP450 Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Advanced: What are the challenges in enantioselective synthesis of this compound?

Answer:

- Chiral Cyclobutane Construction : Use asymmetric catalysis (e.g., chiral oxazaborolidines) to induce enantioselectivity during cyclobutane formation .

- Resolution Techniques : Employ chiral column chromatography or enzymatic resolution (e.g., lipases) to separate enantiomers .

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra with computational predictions .

Methodological: How to mitigate toxicity concerns during in vivo studies?

Answer:

- Acute Toxicity Screening : Conduct dose-ranging studies in rodents, monitoring liver/kidney function markers (e.g., ALT, creatinine) .

- Prodrug Design : Modify the ester group to reduce off-target effects (e.g., using pH-sensitive prodrugs) .

- Metabolite Profiling : Identify toxic metabolites (e.g., quinone intermediates) via high-resolution MS and block their formation using scavengers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.